

Application Notes: Ferrous Ammonium Sulfate as a Primary Standard in Titration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ferrous ammonium sulfate
Cat. No.:	B155514

[Get Quote](#)

Introduction

Ferrous ammonium sulfate, commonly known as Mohr's salt ($(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$), is a highly reliable primary standard in volumetric analysis, particularly in redox titrations.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its preference over other iron(II) compounds, such as ferrous sulfate (FeSO_4), stems from its superior stability and resistance to oxidation by atmospheric oxygen.[\[2\]](#)[\[4\]](#)[\[5\]](#) This double salt crystallizes readily to form a pale green solid with a well-defined composition and a high degree of purity, making it an ideal reagent for accurately standardizing solutions of oxidizing agents like potassium permanganate (KMnO_4) and ceric ammonium sulfate.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Key Properties and Advantages:

- **High Purity:** **Ferrous ammonium sulfate** can be prepared in a highly pure state, which is a fundamental requirement for a primary standard.[\[4\]](#)
- **Stability:** It is a stable salt that is resistant to oxidation by air, ensuring that the concentration of the prepared standard solution remains accurate over a reasonable period.[\[2\]](#)[\[4\]](#)[\[5\]](#) The presence of ammonium ions contributes to this stability.[\[2\]](#)
- **Defined Composition:** The hexahydrate form has a precise and relatively high molar mass (392.14 g/mol), which minimizes weighing errors.[\[1\]](#)[\[6\]](#)[\[8\]](#)
- **Solubility:** It is readily soluble in water, facilitating the preparation of standard solutions.[\[1\]](#)[\[9\]](#) The addition of dilute sulfuric acid is crucial during dissolution to prevent the hydrolysis of the

ferrous ions and to inhibit oxidation.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Applications in Research and Drug Development:

In the context of pharmaceutical analysis and drug development, **ferrous ammonium sulfate** serves as a critical reagent for:

- Assay of Oxidizing Agents: Accurately determining the concentration of oxidizing agents used in various analytical procedures.
- Quantitative Analysis of Active Pharmaceutical Ingredients (APIs): Used in titrimetric methods for the determination of APIs that can be quantitatively oxidized.
- Quality Control: Ensuring the quality and consistency of raw materials and finished products by providing a reliable standard for redox-based assays.[\[12\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative properties of **ferrous ammonium sulfate** (Mohr's Salt).

Property	Value	Reference(s)
Chemical Formula	$(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	[1] [13]
Molar Mass	392.14 g/mol	[1] [8]
Appearance	Pale green or bluish-green crystalline solid	[1] [9] [14]
Density	1.86 g/cm ³	[1] [9]
Solubility in Water	269 g/L at 20 °C	[1] [9] [13]
Iron (Fe ²⁺) Content (w/w)	Approximately 14.2%	

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Standard Ferrous Ammonium Sulfate Solution

This protocol details the procedure for preparing a 0.1 M standard solution of **ferrous ammonium sulfate**.

Materials:

- **Ferrous ammonium sulfate** hexahydrate $((\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O})$, analytical reagent grade
- Concentrated sulfuric acid (H_2SO_4)
- Distilled or deionized water, freshly boiled and cooled
- 1000 mL volumetric flask
- Weighing boat or watch glass
- Funnel
- Beaker

Procedure:

- Calculate the required mass: To prepare 1000 mL of a 0.1 M solution, calculate the mass of **ferrous ammonium sulfate** hexahydrate needed: $\text{Mass} = \text{Molarity} \times \text{Molar Mass} \times \text{Volume (L)}$ $\text{Mass} = 0.1 \text{ mol/L} \times 392.14 \text{ g/mol} \times 1.0 \text{ L} = 39.214 \text{ g.}$ ^[8]
- Weigh the salt: Accurately weigh approximately 39.21 g of **ferrous ammonium sulfate** using an analytical balance.^[8] A "weighing by difference" technique can be employed for higher accuracy.^[6]
- Prepare the acidic solution: In a beaker, carefully add approximately 40 mL of concentrated sulfuric acid to 200 mL of distilled water and allow the mixture to cool.^[15]
- Dissolve the salt: Transfer the weighed **ferrous ammonium sulfate** into the cooled sulfuric acid solution.^{[8][15]} Stir gently with a glass rod until the salt is completely dissolved.

- Transfer to volumetric flask: Quantitatively transfer the solution into a 1000 mL volumetric flask using a funnel. Rinse the beaker and funnel with small portions of freshly boiled and cooled distilled water, adding the rinsings to the flask.
- Dilute to the mark: Add freshly boiled and cooled distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[15]
- Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.[16]

Protocol 2: Standardization of Potassium Permanganate (KMnO₄) Solution with Standard Ferrous Ammonium Sulfate

This protocol describes the titration of a potassium permanganate solution of unknown concentration against a freshly prepared standard **ferrous ammonium sulfate** solution.

Materials:

- Standard 0.1 M **Ferrous Ammonium Sulfate** solution
- Potassium permanganate (KMnO₄) solution of unknown concentration
- Dilute sulfuric acid (H₂SO₄)
- Burette (50 mL)
- Pipette (25 mL)
- Conical flasks (250 mL)
- Burette stand and clamp
- White tile

Procedure:

- Prepare the burette: Rinse the burette with a small amount of the potassium permanganate solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.[17]
- Pipette the standard solution: Pipette 25.0 mL of the standard 0.1 M **ferrous ammonium sulfate** solution into a clean 250 mL conical flask.[16]
- Acidify the solution: Add approximately 10 mL of dilute sulfuric acid to the conical flask.[18] This is essential to prevent the formation of manganese dioxide precipitate.[17]
- Titration: Place the conical flask on a white tile under the burette.[17] Slowly add the potassium permanganate solution from the burette to the conical flask while constantly swirling the flask.[18]
- Endpoint determination: The endpoint is reached when the first persistent pale pink color is observed in the solution.[17][18] Potassium permanganate acts as its own indicator.[17]
- Record the final volume: Record the final burette reading.
- Repeat for consistency: Repeat the titration at least two more times, or until two concordant results (titers agreeing within 0.1 mL) are obtained.[18]
- Calculate the molarity of KMnO₄: The concentration of the potassium permanganate solution can be calculated using the following equation, based on the stoichiometry of the reaction:
$$\text{MnO}_4^- + 5\text{Fe}^{2+} + 8\text{H}^+ \rightarrow \text{Mn}^{2+} + 5\text{Fe}^{3+} + 4\text{H}_2\text{O}$$
[18]

$$(M_{\text{KMnO}_4} \times V_{\text{KMnO}_4}) / 1 = (M_{\text{FAS}} \times V_{\text{FAS}}) / 5$$

Where:

- M_KMnO₄ = Molarity of KMnO₄ solution
- V_KMnO₄ = Volume of KMnO₄ solution used (average of concordant titers)
- M_FAS = Molarity of **Ferrous Ammonium Sulfate** solution
- V_FAS = Volume of **Ferrous Ammonium Sulfate** solution pipetted

Protocol 3: Standardization of Ferrous Ammonium Sulfate Solution with Ceric Ammonium Sulfate

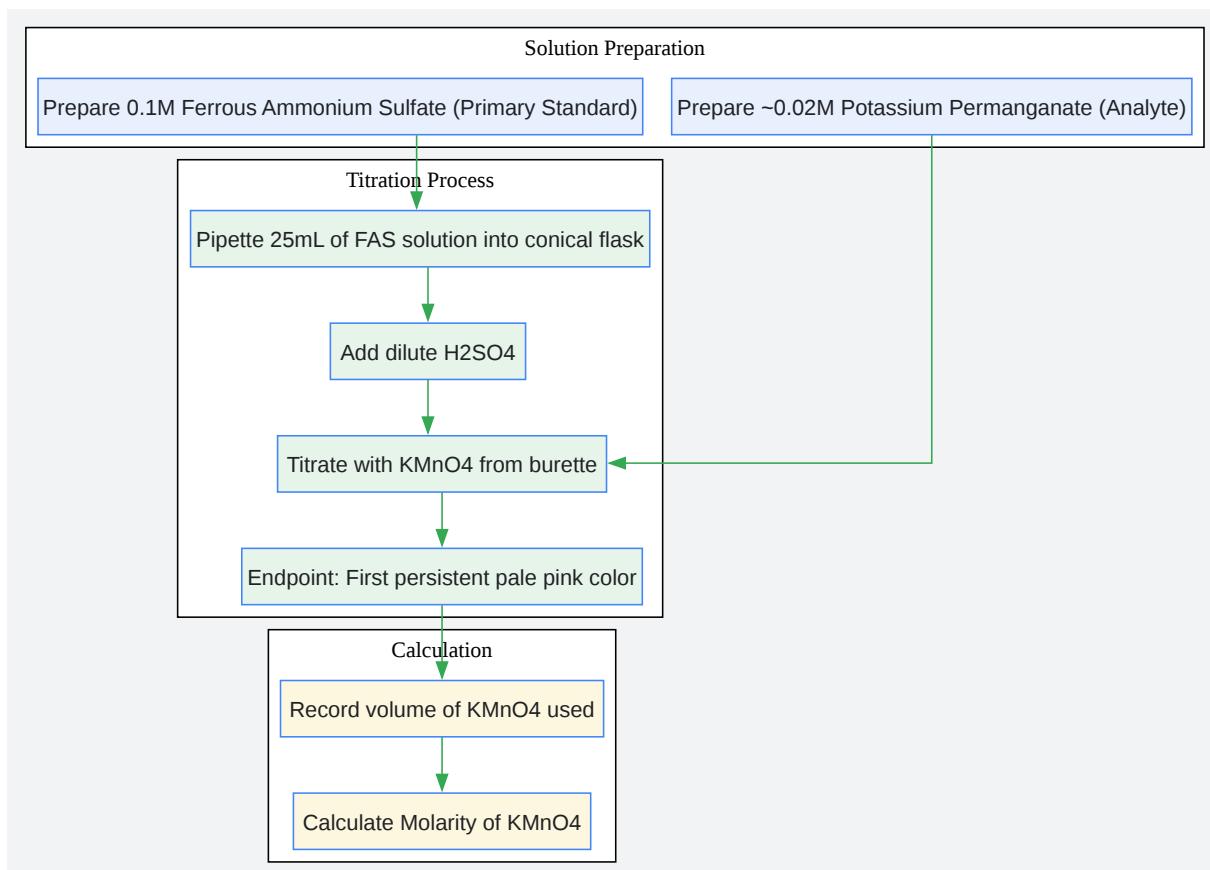
This protocol outlines the standardization of a **ferrous ammonium sulfate** solution using a standard solution of ceric ammonium sulfate.

Materials:

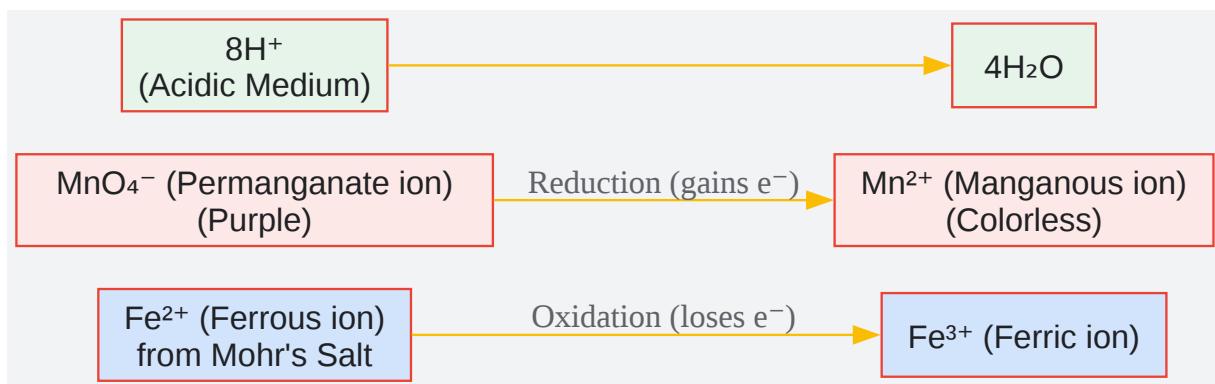
- **Ferrous ammonium sulfate** solution of unknown concentration
- Standard 0.1 M Ceric Ammonium Sulfate solution
- Orthophenanthroline indicator solution
- Burette (50 mL)
- Pipette (25 mL)
- Conical flasks (250 mL)

Procedure:

- Prepare the burette: Rinse and fill the burette with the standard 0.1 M ceric ammonium sulfate solution. Record the initial volume.
- Pipette the sample: Accurately pipette 25.0 mL of the **ferrous ammonium sulfate** solution into a 250 mL conical flask.[\[15\]](#)
- Add indicator: Add 2 drops of orthophenanthroline indicator solution to the conical flask.[\[15\]](#)
The solution will turn red.
- Titration: Titrate the **ferrous ammonium sulfate** solution with the standard ceric ammonium sulfate solution until the color changes from red to a pale blue.[\[8\]](#)[\[15\]](#)
- Record the final volume: Note the final burette reading.
- Repeat for consistency: Repeat the titration to obtain concordant results.


- Calculate the molarity of the FAS solution: The reaction is: $\text{Ce}^{4+} + \text{Fe}^{2+} \rightarrow \text{Ce}^{3+} + \text{Fe}^{3+}$

The molarity can be calculated using: $M_{\text{FAS}} \times V_{\text{FAS}} = M_{\text{CAS}} \times V_{\text{CAS}}$


Where:

- M_{FAS} = Molarity of **Ferrous Ammonium Sulfate** solution
- V_{FAS} = Volume of **Ferrous Ammonium Sulfate** solution
- M_{CAS} = Molarity of Ceric Ammonium Sulfate solution
- V_{CAS} = Volume of Ceric Ammonium Sulfate solution used

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for standardizing KMnO₄ with **Ferrous Ammonium Sulfate**.

[Click to download full resolution via product page](#)

Caption: Redox reaction between Ferrous ions and Permanganate ions.

References

- 1. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 2. nbinno.com [nbinno.com]
- 3. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 4. brainly.in [brainly.in]
- 5. byjus.com [byjus.com]
- 6. Experiment 16 Help!!! [faculty.uml.edu]
- 7. Ferrous Ammonium Sulfate, ACS [rmreagents.com]
- 8. pharmaupdater.com [pharmaupdater.com]
- 9. Page loading... [guidechem.com]
- 10. aakash.ac.in [aakash.ac.in]
- 11. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 12. Assay of Ferrous sulfate IP Pharmaceutical Analysis I Practical [pharmacyinfoonline.com]
- 13. Ferrous ammonium sulfate | FeH₈N₂O₈S₂ | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Preparation of Mohr's salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. Preparation and Standardization of 0.1 M Ferrous Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 16. scribd.com [scribd.com]
- 17. byjus.com [byjus.com]
- 18. mccscience.yolasite.com [mccscience.yolasite.com]
- To cite this document: BenchChem. [Application Notes: Ferrous Ammonium Sulfate as a Primary Standard in Titration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155514#ferrous-ammonium-sulfate-as-a-primary-standard-in-titration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com